molecular formula C10H12N2O2 B14805872 4-Cyclopropoxy-6-methylpicolinamide

4-Cyclopropoxy-6-methylpicolinamide

Cat. No.: B14805872
M. Wt: 192.21 g/mol
InChI Key: CQDGZORMPHRGIZ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group at the 4-position and a methyl group at the 6-position of the picolinamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-methylpicolinamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method includes the reaction of 4-cyclopropoxy-6-methylpyridine with an appropriate amine under amide-forming conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential antitumor activity, making it a candidate for further investigation in cancer therapy.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-cyclopropyloxy-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-4-8(14-7-2-3-7)5-9(12-6)10(11)13/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

CQDGZORMPHRGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)N)OC2CC2

Origin of Product

United States

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